Valtropine

Vue d'ensemble

Description

Valtropine is a form of a hormone used in patients who have growth failure due to inadequate secretion of endogenous growth hormone . It is also used for the treatment of growth failure associated with Turner syndrome in patients who have open growth plates . This compound is a polypeptide hormone of recombinant DNA origin, produced by recombinant DNA technology in yeast cells . It has 191 amino acid residues and a molecular weight of 22,125 daltons .

Molecular Structure Analysis

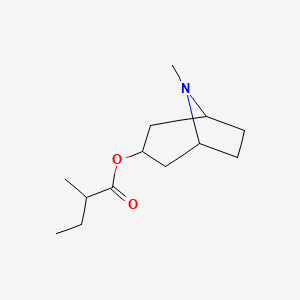

The molecular formula of this compound is C13H23NO2 . It has a molecular weight of 225.33 . The chemical structure of this compound is complex, and it is classified under Alkaloids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.33 and a molecular formula of C13H23NO2 . It is described as an oil .Applications De Recherche Scientifique

Neurogenesis Stimulation

Valtropine, also known as Valproate, has been studied for its potential to promote neurogenesis from embryonic rat cortical or striatal primordial stem cells. Research indicates that valproate exposure significantly increases the number and percentage of neurons and neurite outgrowth, while decreasing the number of astrocytes. This effect is observed in human fetal forebrain stem cell cultures as well. The newly formed neurons are primarily GABAergic, indicating valproate's potential contribution to the therapeutic effects in bipolar disorder treatment (Laeng et al., 2004).

Growth Hormone Deficiency Treatment

Valtropin, a biosimilar growth hormone manufactured using a yeast expression system, has been compared with Humatrope for treating children with growth hormone deficiency (GHD). In a study involving treatment-naive, prepubertal children with GHD, Valtropin demonstrated significant increases in height velocity and was found to be equivalent in efficacy and safety to Humatrope (Peterkova et al., 2007).

Psychiatric Disorder Treatment

This compound has been examined for its therapeutic effects in treating certain anxiety disorders, alcohol and sedative‐hypnotic withdrawal states, and behavioral dyscontrol syndromes. The drug, due to its anticonvulsant properties, shows potential in these psychiatric disorders (Keck et al., 1992).

Treatment of Psychoses in Genetic Disorders

This compound has been used in the treatment of psychotic symptoms in patients with 22q11.2 deletion syndrome, a genetic disorder. It appears effective when used in combination with atypical antipsychotics like clozapine or quetiapine, particularly in treatment-resistant cases. In these patients, valproic acid is often added for mood stabilizing purposes or to mitigate side effects (Verhoeven & Egger, 2015).

Effects on Brain Metabolism

Research on the effects of psychotropic drugs, including valproic acid, on brain metabolism in animals has been conducted using high-resolution proton nuclear magnetic resonance (1H NMR) spectroscopy. The findings show that different psychotropic drugs, including valproic acid, modulate various metabolites associated with glucose metabolism, neurotransmission, and inositols, reflecting the functional and physiological diversity of therapeutic interventions (McLoughlin et al., 2009).

Mécanisme D'action

Target of Action

Valtropine is a muscarinic antagonist . Its primary targets are the muscarinic receptors , which are a type of acetylcholine receptor. These receptors play a crucial role in the parasympathetic nervous system, which is responsible for “rest and digest” activities .

Mode of Action

This compound operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system .

Biochemical Pathways

It is known that the compound’s antagonistic action on muscarinic receptors disrupts the normal functioning of the parasympathetic nervous system . This can affect a variety of physiological processes, including heart rate, digestion, and salivation .

Pharmacokinetics

This compound, like Atropine, is well absorbed orally and can reach significant levels in the central nervous system within 30-60 minutes . It has a wide volume of distribution . The elimination of this compound occurs in two phases: a rapid phase with a half-life of 2 hours, and a slow phase with a half-life of 13 hours . This suggests that the compound is metabolized and excreted relatively quickly, but some of it remains in the body for a longer period.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the parasympathetic nervous system. By blocking the action of acetylcholine on muscarinic receptors, this compound can affect a variety of physiological processes. For example, it can cause pupil dilation and reduce salivation . It can also affect heart rate and digestion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs in the body can affect how this compound is metabolized and excreted . Additionally, individual factors such as age, health status, and genetic factors can also influence how the body responds to this compound.

Analyse Biochimique

Biochemical Properties

Valtropine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions of this compound is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and affecting various physiological processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances cholinergic signaling by inhibiting acetylcholinesterase and increasing acetylcholine levels . This leads to improved synaptic transmission and cognitive function. In muscle cells, this compound can cause relaxation by inhibiting acetylcholine breakdown, which reduces muscle contraction . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of muscarinic receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase and muscarinic acetylcholine receptors . This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound binds to muscarinic receptors, modulating their activity and influencing various physiological processes . These interactions lead to changes in gene expression and cellular signaling pathways, contributing to the overall effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, reducing its effectiveness . In in vitro studies, this compound has been observed to maintain its activity for several hours, but its effects may diminish over time due to degradation . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but initial findings suggest that it can have sustained effects on cholinergic signaling and muscle relaxation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances cholinergic transmission and improves cognitive function without causing significant adverse effects . At higher doses, this compound can cause toxicity, leading to symptoms such as muscle weakness, respiratory depression, and even death . The threshold for these toxic effects varies depending on the species and individual sensitivity, but it is generally observed at doses significantly higher than those used for therapeutic purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an acetylcholinesterase inhibitor . It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The metabolic pathways of this compound also involve interactions with other enzymes and cofactors, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by specific transporters and binding proteins, which facilitate its movement to target sites . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and synaptic clefts of neuronal cells . It is also found in the cytoplasm of muscle cells, where it influences muscle contraction and relaxation . The activity and function of this compound are affected by its localization within these cellular compartments. For example, its inhibition of acetylcholinesterase occurs primarily in the synaptic clefts, while its effects on muscarinic receptors occur at the cell membrane .

Propriétés

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQXAZJUVVPCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC2CCC(C1)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

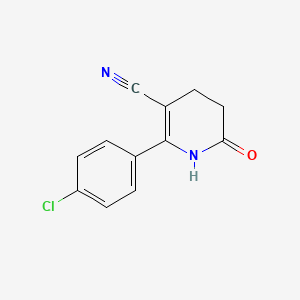

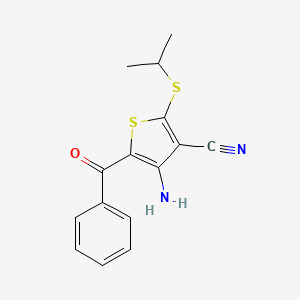

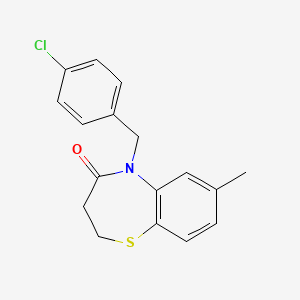

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B3037512.png)

![4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037515.png)

![4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037516.png)

![7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3037522.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B3037524.png)

![8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B3037526.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(2-methoxyphenyl)ethenesulfonamide](/img/structure/B3037527.png)

![2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B3037529.png)